2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with thiourea under acidic conditions to form the benzothiazole ring . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol exerts its effects involves interactions with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-one: This compound is structurally similar but contains a carbonyl group instead of a hydroxyl group.
4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Another related compound with an amino group at a different position.
Uniqueness
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol is unique due to the presence of both an amino and a hydroxyl group on the benzothiazole ring
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol involves the condensation of 2-aminobenzenethiol with cyclohexanone followed by cyclization and reduction.", "Starting Materials": [ "2-aminobenzenethiol", "cyclohexanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2-aminobenzenethiol is reacted with cyclohexanone in the presence of acetic acid to form 2-(cyclohexylideneamino)benzenethiol.", "Step 2: The intermediate product from step 1 is cyclized by heating with sodium hydroxide to form 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole.", "Step 3: The product from step 2 is reduced with sodium borohydride in ethanol to form 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol." ] } | |
CAS-Nummer |
1628866-40-9 |
Molekularformel |
C7H10N2OS |
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h4,10H,1-3H2,(H2,8,9) |
InChI-Schlüssel |
MGHRWUKHVCQBKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1O)SC(=N2)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.